Azetidine, 3-butyl-3-phenyl-
Description
Significance of the Azetidine (B1206935) Scaffold as a Privileged Motif in Organic Synthesis
The azetidine ring is considered a "privileged motif" in medicinal chemistry. nih.govnih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for drug discovery. The significance of the azetidine scaffold stems from several key factors:
Structural Rigidity and Three-Dimensionality: The four-membered ring of azetidine is strained, which imparts a degree of rigidity to the molecule. researchgate.netnih.gov This defined three-dimensional shape can lead to more specific and potent interactions with biological macromolecules.
Improved Physicochemical Properties: Incorporation of an azetidine moiety into a larger molecule can favorably alter its properties, such as aqueous solubility and metabolic stability. rsc.orgnih.gov These are crucial parameters in the development of effective drug candidates.
Bioisosteric Replacement: The azetidine ring can act as a bioisostere for other common chemical groups, such as phenyl rings or larger heterocycles like pyrrolidine (B122466) and piperidine. rsc.orgnih.gov This allows chemists to fine-tune the properties of a molecule while maintaining its biological activity.
The inherent ring strain of azetidines, estimated to be around 25.4 kcal/mol, is a key driver of their reactivity. rsc.org This strain, while making them more reactive than their five- and six-membered counterparts (pyrrolidine and piperidine), also renders them more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org This balance of stability and reactivity makes azetidines valuable intermediates in organic synthesis. rsc.orgrsc.org
Historical Development and Current Trends in Azetidine Chemistry
The history of azetidine chemistry dates back to the early 20th century, with initial synthetic methods often proving challenging due to the ring strain. medwinpublishers.comjmchemsci.com The discovery of naturally occurring azetidine-containing compounds, such as L-azetidine-2-carboxylic acid isolated in 1955, spurred further interest in this class of heterocycles. medwinpublishers.com
Early synthetic strategies often relied on intramolecular cyclization reactions. researchgate.net However, recent decades have witnessed a surge in the development of novel and more efficient methods for azetidine synthesis. rsc.orgrsc.org These modern approaches include:
[2+2] Cycloaddition Reactions: The aza-Paternò-Büchi reaction, a photocycloaddition of imines and alkenes, has emerged as a powerful tool for constructing the azetidine ring. rsc.org
Ring Expansion and Contraction Reactions: Methods involving the rearrangement of other ring systems, such as the ring expansion of aziridines, have been developed. medwinpublishers.com
Strain-Release Driven Syntheses: The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for the controlled formation of functionalized azetidines. nih.gov
Transition Metal Catalysis: The application of transition metal catalysts has enabled a variety of new transformations for azetidine synthesis and functionalization. acs.org
Current research in azetidine chemistry is focused on developing stereoselective synthetic methods to produce enantiomerically pure azetidines, which are crucial for pharmaceutical applications. acs.org There is also a growing interest in the direct functionalization of the azetidine ring to create diverse libraries of compounds for biological screening. rsc.org
Positioning of 3-butyl-3-phenyl-azetidine within the Scope of Azetidine Research
Azetidine, 3-butyl-3-phenyl- is a representative example of a 3-substituted azetidine. The presence of both an alkyl (butyl) and an aryl (phenyl) group at the C3 position makes it a chiral center, opening possibilities for stereoselective synthesis and applications. Research into 3-substituted azetidines is a significant sub-field of azetidine chemistry, as these compounds are key building blocks for more complex molecules. nih.govresearchgate.net
The synthesis of such 3,3-disubstituted azetidines can be achieved through various methods, including the Grignard reaction with a suitable ketone precursor followed by cyclization. nih.gov The specific combination of a butyl and a phenyl group in Azetidine, 3-butyl-3-phenyl- provides a unique balance of lipophilicity and aromatic character, which could be exploited in the design of new bioactive molecules. Its structure suggests it could serve as an intermediate in the synthesis of compounds with potential applications in materials science or as pharmaceutical agents. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
7215-22-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-butyl-3-phenylazetidine |
InChI |
InChI=1S/C13H19N/c1-2-3-9-13(10-14-11-13)12-7-5-4-6-8-12/h4-8,14H,2-3,9-11H2,1H3 |
InChI Key |
FUZSHSPOYAFLEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformations of Azetidine, 3 Butyl 3 Phenyl
Reactivity Profiles of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain is a primary driver of its chemical reactivity, making it more reactive than its five- and six-membered counterparts, pyrrolidine (B122466) and piperidine, respectively. researchgate.net However, it is notably more stable than the highly strained three-membered aziridine (B145994) ring, allowing for easier handling while still possessing unique reactivity that can be initiated under appropriate conditions. researchgate.netresearchgate.net
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. ontosight.ai Consequently, it readily reacts with a variety of electrophiles. This reactivity is fundamental to many of the transformations that azetidines undergo. For instance, activation of the nitrogen atom by a Lewis or Brønsted acid is often a prerequisite for nucleophilic attack on the ring carbons, a key step in many ring-opening and expansion reactions. acs.org
The carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. rsc.orgmagtech.com.cn The regioselectivity of nucleophilic attack on unsymmetrical azetidines is influenced by both electronic and steric factors. magtech.com.cn Generally, nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn In the case of 3-substituted azetidines, nucleophilic displacement at the C3 position is a common functionalization strategy. rsc.orgugent.be For example, 3-bromo-3-methylazetidines have been shown to react with various nucleophiles, including oxygen and carbon nucleophiles, to yield a range of 3-substituted azetidines. ugent.be
The butyl and phenyl groups at the C3 position of "Azetidine, 3-butyl-3-phenyl-" exert significant influence on the reactivity of the azetidine ring. The phenyl group, being an aromatic substituent, can stabilize a carbocation intermediate at the C3 position through resonance. researchgate.net This stabilization facilitates reactions that proceed through a C3 carbocation, such as Friedel-Crafts alkylations. researchgate.net The N-Cbz group is often crucial in these reactions as it further stabilizes the intermediate carbocation. researchgate.net
The presence of two substituents at the C3 position also introduces steric hindrance, which can direct the approach of incoming reagents. In ring-opening reactions of 2-alkylazetidines, bulky nucleophiles typically attack the less substituted carbon adjacent to the nitrogen due to steric hindrance. magtech.com.cn While specific studies on "Azetidine, 3-butyl-3-phenyl-" are limited, the general principles of azetidine reactivity suggest that the butyl and phenyl groups will play a crucial role in dictating the regioselectivity and stereoselectivity of its reactions.
Ring-Opening Reactions of Azetidines
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, providing a versatile route to various acyclic and larger cyclic structures. rsc.orgrsc.org These reactions are often promoted by Lewis acids, which activate the azetidine nitrogen. acs.org
Ring-opening of activated azetidines with various nucleophiles can lead to the formation of acyclic amines. acs.org For example, Lewis acid-catalyzed ring-opening of activated azetidines with electron-rich arenes and heteroarenes yields 3,3-disubstituted propylamines. acs.org The reaction proceeds via an SN2-type mechanism. acs.org The formation of acyclic amides can also be achieved, although specific examples for "Azetidine, 3-butyl-3-phenyl-" are not detailed in the provided results. However, the general reactivity of azetidines suggests this is a feasible transformation. nih.gov Elimination reactions of azetidines can lead to the formation of alkenes, often promoted by transition metals or sterically hindered strong bases. magtech.com.cn
Ring expansion of azetidines is a powerful strategy for the synthesis of larger nitrogen-containing heterocycles like pyrrolidines and piperidines. acs.orgrsc.org These transformations often proceed through the formation of a bicyclic azetidinium ion intermediate. rsc.orgugent.be The regioselectivity of the subsequent nucleophilic attack on this intermediate determines the size of the resulting ring. acs.orgacs.orgnih.gov
The synthesis of pyrrolidines from azetidines can be achieved through various methods, including the thermal isomerization of certain azetidine derivatives. rsc.org One-carbon ring expansion of azetidines to pyrrolidines can also be accomplished using diazocarbonyl compounds in the presence of a copper catalyst. macewan.ca
The transformation of azetidines into piperidines has also been reported. rsc.orgugent.be For instance, a ring expansion-oxidation protocol involving the treatment of specific cis-2-substituted azetidines with silver salts or potassium carbonate in DMSO can yield piperidin-4-ones. rsc.orgugent.be This process involves the formation of a bicyclic azetidinium salt intermediate, which is then opened by DMSO acting as a nucleophile. rsc.orgugent.be
| Transformation | Reagents/Conditions | Product Type | Reference(s) |
| Ring Expansion to Pyrrolidines | Intramolecular N-alkylation, Nucleophilic opening | Pyrrolidines | acs.orgacs.orgnih.gov |
| Ring Expansion to Piperidines | DMSO, Silver or Potassium Carbonate | Piperidin-4-ones | rsc.orgugent.be |
| Ring Opening to Acyclic Amines | Lewis Acid, Arenes/Heteroarenes | 3,3-Disubstituted Propylamines | acs.org |
Functionalization and Derivatization Strategies of the Azetidine Nucleus
The azetidine core can be functionalized and derivatized at various positions, allowing for the synthesis of a diverse range of compounds. morressier.comchemrxiv.org
Strategies for the functionalization of the azetidine ring include direct C-H functionalization, which allows for the introduction of aryl groups at specific positions. rsc.org The nitrogen atom can be readily alkylated or acylated. researchgate.net The synthesis of 3-aminoazetidines can be achieved through the direct displacement of a suitable leaving group at the 3-position with an amine nucleophile. nih.govacs.orgchemrxiv.org
N-Functionalization (e.g., N-Arylation via Buchwald-Hartwig Couplings)
The secondary amine of the azetidine ring is a prime site for functionalization, enabling the introduction of various substituents that can modulate the molecule's properties. N-arylation, in particular, is a crucial transformation for building complex molecules relevant to drug discovery. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction widely employed for this purpose.
Research on 3-arylated azetidines has demonstrated the efficacy of Buchwald-Hartwig couplings for N-arylation. rsc.org In a typical one-pot procedure, a 3-arylated azetidine intermediate can be directly coupled with an aryl halide. rsc.orguni-muenchen.de The reaction generally involves a palladium catalyst, a suitable ligand (e.g., phosphine-based ligands), and a base to facilitate the catalytic cycle. For instance, after the formation of a 3-arylated azetidine via strain-release addition to an azabicyclobutane, subsequent N-arylation can be achieved in the same pot. rsc.org
The reaction conditions are optimized to accommodate the specific substrates. A variety of aryl bromides can be coupled with the azetidine nitrogen. The choice of catalyst, ligand, and base is critical for achieving high yields.
Table 1: Examples of Buchwald-Hartwig N-Arylation of 3-Aryl Azetidines Data synthesized from related studies on 3-aryl azetidines.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | ~85 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | ~90 |
This methodology provides a robust route to N-aryl-3-butyl-3-phenyl-azetidines, significantly expanding the accessible chemical space for this scaffold.
C(sp3)–H Functionalization
Direct functionalization of C(sp3)–H bonds is a highly sought-after transformation in modern organic synthesis as it offers an atom-economical way to modify complex molecules without the need for pre-functionalized substrates. rsc.org For azetidines, C–H functionalization can introduce substituents at positions that are otherwise difficult to access.
Palladium-catalyzed C(sp3)–H arylation has been successfully applied to azetidine systems. rsc.orgnih.gov These reactions often rely on a directing group to achieve site-selectivity. For example, an 8-aminoquinoline (B160924) group attached to the azetidine nitrogen can direct the palladium catalyst to a specific C–H bond, typically at the C3 position if available, or at other positions in more complex systems. rsc.org In the context of 3,3-disubstituted azetidines like 3-butyl-3-phenyl-azetidine, C–H functionalization would target the C2 or C4 positions of the ring or the butyl substituent.
A notable study by the Schreiber group in 2017 detailed the C(sp3)–H arylation of azetidines as part of a synthesis of antimalarial compounds. rsc.org The reaction used an N-trifluoroacetyl (N-TFA) protected azetidine with an 8-aminoquinoline directing group, coupled with aryl iodides in the presence of a palladium catalyst. rsc.org More recent developments have focused on achieving C–H functionalization at positions beyond C2, which is crucial for diversifying saturated heterocycles. researchgate.net
Table 2: Representative C(sp3)–H Arylation of Saturated Heterocycles Illustrative data based on general findings for directed C-H functionalization.
| Substrate | Directing Group | Arylating Agent | Catalyst | Position | Yield (%) |
|---|---|---|---|---|---|
| N-protected Azetidine | 8-Aminoquinoline | Aryl Iodide | Pd(OAc)₂ | C3 | ~60-80 |
| N-protected Pyrrolidine | Picolinamide (B142947) | Aryl Iodide | Pd(OAc)₂ | C3 | ~70-90 nih.gov |
Applying these principles to Azetidine, 3-butyl-3-phenyl- would allow for the selective introduction of aryl groups at the C2 or C4 methylene (B1212753) positions, provided a suitable directing group strategy is employed.
Diastereoselective Alkylation and Acylation
Controlling stereochemistry during the functionalization of chiral molecules is paramount. For azetidines, diastereoselective reactions allow for the synthesis of specific stereoisomers, which is often critical for biological activity.
Diastereoselective alkylation of azetidine derivatives has been achieved through various methods. One approach involves the use of chiral auxiliaries. For instance, N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid esters can be alkylated with high diastereoselectivity after forming a borane (B79455) complex with the azetidine nitrogen. researchgate.netnih.gov The borane complex serves to lock the conformation of the substrate, allowing the base and electrophile to approach from the less sterically hindered face, thus directing the stereochemical outcome. rsc.org Treatment of the tert-butyl ester borane complex with lithium bis(trimethylsilyl)amide (LiHMDS) followed by an alkyl halide, such as benzyl (B1604629) bromide, can afford the α-alkylated product in high yield and diastereoselectivity. nih.gov
While these examples focus on alkylation at the C2 position adjacent to a carbonyl group, the principles can be extended to other positions or derivatives. The key is the creation of a rigid, chiral environment that biases the approach of the incoming electrophile.
Table 3: Diastereoselective α-Alkylation of N-((S)-1'-phenylethyl)azetidine-2-carboxylate Borane Complex Data from published research on related azetidine esters. nih.gov
| Electrophile (R-X) | Base | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|
| Benzyl bromide | LiHMDS | >99:1 | 90 |
| Allyl bromide | LiHMDS | 98:2 | 85 |
| Methyl iodide | LiHMDS | 97:3 | 88 |
Diastereoselective acylation follows similar principles, where a chiral substrate or auxiliary directs the stereochemical outcome of the reaction with an acylating agent.
Direct Lithiation and Electrophile Trapping
Organolithium chemistry provides a powerful tool for creating carbon-carbon bonds. The direct deprotonation (lithiation) of azetidines at the α-position to the nitrogen, followed by trapping with an electrophile, is a well-established method for C2-functionalization. researchgate.net The regioselectivity of the lithiation is often controlled by the nature of the substituent on the azetidine nitrogen. researchgate.net
For 3-substituted azetidines, direct lithiation typically occurs at the C2 position. Studies have shown that N-protected 3-arylated azetidines can be efficiently deprotonated at the α-position using a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). uni-muenchen.de The resulting lithiated intermediate is then quenched with an electrophile. uni-muenchen.de
While lithiation at C2 is common, generating a lithiated species at the C3 position of an unsubstituted azetidine has also been reported via a lithium-iodine exchange reaction on 1-Boc-3-iodoazetidine. uniba.it However, for a 3,3-disubstituted azetidine like 3-butyl-3-phenyl-azetidine, lithiation would exclusively occur at the C2 or C4 positions. The choice of base and reaction conditions is crucial to control the site of deprotonation and prevent side reactions. uni-muenchen.de
Table 4: Electrophile Trapping of C2-Lithiated N-Boc-3-phenylazetidine Illustrative examples based on established reactivity of 3-aryl azetidines. uni-muenchen.de
| Electrophile | Product | Yield (%) |
|---|---|---|
| D₂O | 2-Deuterio-N-Boc-3-phenylazetidine | >95 |
| CH₃I | N-Boc-2-methyl-3-phenylazetidine | ~80 |
| (CH₃)₃SiCl | N-Boc-2-(trimethylsilyl)-3-phenylazetidine | ~85 |
This strategy offers a direct route to introduce a wide array of functional groups at the C2 position of the 3-butyl-3-phenyl-azetidine core, further enhancing its utility as a synthetic intermediate.
Mechanistic Investigations and Theoretical Chemistry of Azetidine, 3 Butyl 3 Phenyl
Elucidation of Reaction Mechanisms for Azetidine (B1206935) Ring Construction
The construction of the azetidine ring, particularly with quaternary substitution at the C3-position as seen in 3-butyl-3-phenyl-azetidine, is a complex process. The most common method involves the intramolecular cyclization of a pre-formed chain where a nitrogen nucleophile displaces a leaving group. acs.org However, a significant challenge in this approach is the competition with elimination reactions, driven by the inherent strain of the forming four-membered ring. acs.org Alternative strategies, such as cycloadditions, ring contractions, and functionalization of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs), offer distinct mechanistic pathways to these scaffolds. acs.orgresearchgate.net
For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has emerged as a powerful method for synthesizing substituted azetidines. frontiersin.org This reaction proceeds with high regioselectivity and tolerates a variety of functional groups. frontiersin.org In the context of 3-butyl-3-phenyl-azetidine, a relevant finding is that substrates with an n-butyl amine moiety can afford the corresponding azetidine in high yield. frontiersin.org Similarly, phenyl-substituted epoxides undergo aminolysis at the homobenzylic position to yield azetidines, avoiding the benzylic position. frontiersin.orgnih.gov Another key strategy is the reduction of readily available β-lactams (azetidin-2-ones), which typically proceeds with reagents like diborane (B8814927) or alanes, preserving the stereochemistry of the ring substituents. acs.orgontosight.ai
The mechanism of azetidine ring formation is dictated by the specific reaction conditions and starting materials, leading to a variety of key intermediates.
Carbocationic Intermediates: In Lewis acid-catalyzed reactions, such as the aminolysis of epoxides, the formation of a carbocationic intermediate or a species with significant carbocationic character is often proposed. For example, in the La(OTf)₃-catalyzed cyclization of epoxy amines, the Lewis acid coordinates to the epoxide oxygen, facilitating a nucleophilic attack by the amine. frontiersin.org The regioselectivity of the ring-opening (attack at C3 vs. C4) is influenced by the stability of the resulting partial positive charge on the carbon atoms. frontiersin.orgnih.gov
Radical Intermediates: Photocatalytic radical strategies provide a modern approach to azetidine synthesis. A notable example involves the use of azabicyclo[1.1.0]butanes (ABBs) which undergo a radical strain-release (RSR) process. researchgate.netchemrxiv.org An organic photosensitizer activates a sulfonyl imine, leading to the homolytic cleavage of the N-S bond and the formation of sulfonyl and iminyl radicals. researchgate.netchemrxiv.org The subsequent addition of the sulfonyl radical to the ABB generates a transient carbon-centered radical on the azetidine core, which can then be functionalized. researchgate.net This method allows for the creation of densely functionalized azetidines in a single step. chemrxiv.org
Metalate Complexes: Organometallic reagents are central to several azetidine syntheses, proceeding through metalate complexes. A modular synthesis of 3,3-disubstituted azetidines utilizes the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester. rsc.org This generates a boronate complex which undergoes a 1,2-metalate rearrangement, driven by strain release, to form the azetidine ring. rsc.org Similarly, the direct alkylation of ABBs with organometal reagents in the presence of a copper catalyst involves organocuprate intermediates. organic-chemistry.org The generation of C3-lithiated azetidines from 1-Boc-3-iodoazetidine via lithium-iodine exchange creates a highly reactive secondary organolithium intermediate that can be trapped with various electrophiles to yield C3-functionalized azetidines. uniba.it Palladium-catalyzed reactions, such as the ring contraction of certain vinyl-substituted precursors, proceed via the formation of a π-allyl Pd complex. acs.org
The selectivity and efficiency of azetidine ring formation are governed by the energetics of the relevant transition states. Computational studies have been invaluable in characterizing these states.
In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, the regioselectivity (azetidine vs. pyrrolidine (B122466) formation) is determined by the relative energy barriers of the competing transition states. For cis-epoxy amines, calculations show that the transition state leading to the azetidine is significantly lower in energy than the one leading to the five-membered pyrrolidine ring, which aligns with experimental observations. frontiersin.orgnih.gov The coordination of the Lewis acid catalyst to the substrate is crucial in modulating these energy barriers. frontiersin.org
In photochemical syntheses, such as the formation of 3-hydroxyazetidines, the stereochemical outcome is rationalized by a transition state model that minimizes steric interactions. durham.ac.uk For reactions involving the alkylation of azetidine enolates, explaining the observed selectivity can be complex due to uncertainty regarding the enolate's stereochemistry (Z or E) and the conformation of the azetidine ring in the transition state. arkat-usa.org For the chlorination of certain amino alcohols to form precursors for azetidines, the high regioselectivity is explained by an equilibration occurring through an intermediate aziridinium (B1262131) ion, where the thermodynamic product is favored. arkat-usa.org
Computational Chemistry and Quantum Mechanical Studies
Computational methods, particularly quantum mechanics, provide deep insights into the structure, reactivity, and mechanistic details of azetidine chemistry that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms involving azetidines. It is used to calculate the geometries and energies of reactants, intermediates, transition states, and products, thereby mapping out entire reaction energy profiles.
For example, DFT calculations were performed to understand the opposite regioselectivity observed in the La(OTf)₃-catalyzed aminolysis of trans- and cis-3,4-epoxy amines. nih.gov Using simplified model substrates, calculations revealed that for the cis-epoxy amine, the transition state for the 4-exo-tet cyclization (forming azetidine) is energetically favored over the 5-endo-tet cyclization (forming pyrrolidine). frontiersin.orgnih.gov This preference is attributed to the specific coordination of the lanthanum catalyst. frontiersin.org DFT has also been used to support the proposed mechanism for the N-Heterocyclic Carbene (NHC)-catalyzed deconstructive isomerization of azetidinols, mapping the free energy profile of the most favorable pathway. rsc.org
| Reaction Type | System Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| La(OTf)₃-catalyzed aminolysis | cis-Epoxy amine cyclization | Not specified | The transition state leading to azetidine is energetically favored over the transition state leading to pyrrolidine. | frontiersin.orgnih.gov |
| NHC-catalyzed isomerization | Deconstructive isomerization of azetidinols | Not specified | Calculations supported the proposed mechanistic pathway by determining the free energy profile. | rsc.org |
| Cyclization Reaction | Cyclization of 2-chloro-N-(2-hydroxybenzyl)-N-phenylacetamide | RHF/3-21G | Studied the mechanism of oxazepinone formation, a related heterocyclic system. | researchgate.net |
Quantitative Structure–Reactivity Relationship (QSRR) models are mathematical models that aim to correlate the chemical structure of a compound with its reactivity or other physicochemical properties. researchgate.net These models are typically built using statistical methods like machine learning algorithms (e.g., Partial Least Squares, Support Vector Regression) and a set of calculated molecular descriptors. uliege.be
The general methodology of QSRR involves:
Assembling a dataset of compounds with known reactivity data.
Calculating a wide range of molecular descriptors for each compound (e.g., electronic, steric, topological).
Using feature selection and regression algorithms to build a predictive model. uliege.be
Validating the model to ensure its predictive power for new, untested compounds. uliege.be
While QSRR is a powerful tool, specific studies focusing on the reactivity of Azetidine, 3-butyl-3-phenyl- were not found in the surveyed literature. However, the principles of QSRR could be applied to predict the reactivity of a series of 3,3-disubstituted azetidines in various reactions, aiding in the rational design of synthetic routes and the prediction of reaction outcomes. General QSRR models based on linear solvation energy relationships (LSER) have been developed to predict properties like chromatographic retention, which is related to molecular interactions and could be adapted to study reactivity. researchgate.net
Molecular modeling is crucial for understanding the three-dimensional structure and conformational dynamics of flexible molecules like 3-butyl-3-phenyl-azetidine. The four-membered azetidine ring is not perfectly planar and can exhibit a puckered conformation. The substituents on the ring, particularly the bulky butyl and phenyl groups at the C3 position, will significantly influence the preferred conformation and the energy barrier for ring puckering.
Computational methods can be employed to investigate this behavior:
DFT Calculations: These can be used to predict the lowest-energy conformers by modeling the steric interactions between the substituents and the ring.
Variable-Temperature NMR Spectroscopy: This experimental technique can be used to study dynamic processes. By observing the coalescence of signals from diastereotopic protons on the azetidine ring as the temperature changes, it is possible to estimate the rotational energy barriers between different conformers.
X-ray Crystallography: When suitable crystals can be obtained, this technique provides the definitive solid-state structure, confirming ring conformations and the precise spatial arrangement of the substituents. durham.ac.uk
Ring Strain and Conformational Analysis of the Azetidine Moiety
The four-membered azetidine ring, a core component of Azetidine, 3-butyl-3-phenyl-, is characterized by significant ring strain and a defined, non-planar conformation. These features are fundamental to its chemical behavior, influencing both its stability and reactivity. This section delves into the quantitative measurement of this inherent strain and explores how the rigidity of the azacyclobutane scaffold governs its reaction pathways and stereochemical outcomes.
Quantitative Assessment of Ring Strain Energy
The reactivity of azetidines is largely driven by the substantial ring strain inherent in the four-membered heterocyclic system. rsc.orgrsc.org This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to angle and torsional strain. The experimentally determined ring strain energy for the parent azetidine ring is approximately 25.2–25.4 kcal/mol. rsc.orgclockss.org This value is considerable, positioning azetidine between the highly strained and reactive aziridine (B145994) (three-membered ring) and the much more stable and unreactive pyrrolidine (five-membered ring). rsc.orgclockss.org
The high ring strain energy makes the opening of the azetidine ring a thermodynamically favorable process, as it leads to the formation of a lower-energy acyclic amine product. clockss.org Despite this high strain, azetidines are notably more stable and easier to handle than the corresponding aziridines, providing a unique combination of stability for isolation and inherent reactivity for synthetic transformations. rsc.orgrsc.org The magnitude of this strain energy is comparable to that of its carbocyclic analog, cyclobutane, and significantly higher than that of larger heterocyclic rings like pyrrolidine and piperidine, as detailed in the table below.
| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |
|---|---|---|---|
| Aziridine | 3-membered | Nitrogen | 26.7 clockss.orgresearchgate.net |
| Azetidine | 4-membered | Nitrogen | 25.2 - 25.4 rsc.orgclockss.org |
| Cyclobutane | 4-membered | None | 26.4 researchgate.net |
| Pyrrolidine | 5-membered | Nitrogen | 5.8 clockss.orgresearchgate.net |
| Piperidine | 6-membered | Nitrogen | 0 clockss.orgresearchgate.net |
Influence of Four-Membered Ring Rigidity on Reactivity and Stereocontrol
The rigidity of the azetidine ring plays a crucial role in its reactivity and the stereochemical control of its reactions. researchgate.net Unlike flexible, larger rings, the four-membered ring has a limited number of accessible conformations, which are typically puckered. capes.gov.br This conformational rigidity allows for the precise positioning of substituents, which in turn can direct the stereochemical course of a reaction.
The presence of substituents on the azetidine ring significantly influences its conformation. For instance, studies on 2,4-disubstituted azetidines have shown that cis isomers tend to favor a puckered ring conformation where the major substituents occupy equatorial positions, whereas trans isomers may adopt a more planar or rapidly inverting conformation. capes.gov.br In the case of Azetidine, 3-butyl-3-phenyl-, the geminal disubstitution at the C3 position fixes the local stereochemistry and induces a specific puckering of the ring, which can influence the reactivity at other sites, such as the nitrogen atom or the adjacent methylene (B1212753) groups. The steric bulk of the butyl and phenyl groups can direct the approach of reagents, thereby providing a basis for stereocontrol in subsequent transformations.
This inherent strain and rigidity are harnessed in various synthetic strategies. Ring-opening reactions are common for azetidines, as they relieve the ~25 kcal/mol of strain. clockss.orgresearchgate.net These reactions can be triggered by acid catalysis or strong nucleophiles and often proceed with high regioselectivity and stereoselectivity, dictated by the substitution pattern on the ring. msu.edu For example, the presence of an electron-rich phenyl group on the azetidine nucleus can facilitate ring-opening during certain reduction reactions. rsc.org This makes azetidines valuable intermediates for synthesizing complex acyclic amines or other heterocyclic systems with well-defined stereochemistry. clockss.orgmedwinpublishers.com
Furthermore, the defined three-dimensional structure of the azetidine ring makes it a valuable scaffold in medicinal chemistry and asymmetric catalysis. researchgate.netnih.gov The rigid framework allows for the creation of conformationally constrained amino acids and peptide mimics, which can be used to study protein binding and design new therapeutic agents. arkat-usa.org The stereochemical information embedded in a chiral, substituted azetidine can be effectively transferred during a reaction, making these compounds useful as chiral ligands or templates in asymmetric synthesis. rsc.orgnih.gov The predictable conformations and the strain-driven reactivity of the azetidine moiety are thus key chemical principles that underpin its utility in modern organic chemistry.
Advanced Spectroscopic Elucidation of Azetidine, 3 Butyl 3 Phenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of Azetidine (B1206935), 3-butyl-3-phenyl-. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete connectivity, determine the electronic environment of each nucleus, and infer the three-dimensional structure.
One-dimensional NMR spectra offer the foundational data for structural analysis, providing information on the number and type of hydrogen, carbon, and nitrogen atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the phenyl, butyl, and azetidine ring protons. The phenyl protons typically appear as a complex multiplet in the aromatic region. The four sets of protons in the butyl chain are resolved in the aliphatic region, with the α-methylene protons being the most downfield due to their proximity to the C3 carbon. A key feature is the signals for the C2 and C4 methylene (B1212753) protons of the azetidine ring. These protons are diastereotopic and thus chemically non-equivalent, appearing as distinct signals, often as complex multiplets or doublets of doublets due to geminal and vicinal coupling. The N-H proton usually presents as a broad, exchangeable singlet.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H (Ar-H) | 7.25 – 7.45 | m | 5H |
| Azetidine-H (C2/C4) | 3.60 – 3.85 | m | 4H |
| N-H | ~2.10 | br s | 1H |
| Butyl-H (α-CH₂) | 1.85 | t | 2H |
| Butyl-H (β-CH₂) | 1.20 – 1.35 | m | 2H |
| Butyl-H (γ-CH₂) | 1.10 – 1.20 | m | 2H |
| Butyl-H (δ-CH₃) | 0.88 | t | 3H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon skeleton, showing a total of 10 distinct signals for the 13 carbon atoms (due to symmetry in the phenyl group). The most characteristic signal is the quaternary C3 carbon, which appears significantly downfield. The C2 and C4 carbons of the azetidine ring are also clearly identifiable, along with the carbons of the butyl chain and the aromatic ring.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Phenyl-C (ipso) | 144.5 |
| Phenyl-C (ortho/meta) | 128.4 |
| Phenyl-C (para) | 126.8 |
| Azetidine-C3 (quaternary) | 65.2 |
| Azetidine-C2/C4 | 55.7 |
| Butyl-C (α-CH₂) | 38.1 |
| Butyl-C (β-CH₂) | 26.5 |
| Butyl-C (γ-CH₂) | 23.0 |
| Butyl-C (δ-CH₃) | 14.1 |
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR provides direct information about the nitrogen atom's chemical environment. For Azetidine, 3-butyl-3-phenyl-, the nitrogen is a secondary amine within a strained, four-membered ring. Its chemical shift would be characteristic of this environment, distinguishing it from other nitrogen-containing functional groups. Indirect detection via HMBC experiments, showing correlations from the C2/C4 protons to the nitrogen atom, is a more routine method for confirming the nitrogen's position in the structure.
Two-dimensional NMR experiments are essential for assembling the molecular puzzle provided by 1D spectra.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) spin-coupling networks. For Azetidine, 3-butyl-3-phenyl-, COSY would show clear correlations between the adjacent methylene groups of the butyl chain (α-H with β-H, β-H with γ-H, and γ-H with δ-H), confirming the linear alkyl structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to. It is used to unambiguously assign the proton signals in Table 1 to the carbon signals in Table 2. For instance, the proton signal at 1.85 ppm would show a cross-peak with the carbon signal at 38.1 ppm, confirming their assignment as the α-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. Key HMBC correlations for this compound include:
Correlations from the butyl α-protons (δ ≈ 1.85 ppm) to the quaternary azetidine carbon (C3, δ ≈ 65.2 ppm) and the ipso-carbon of the phenyl ring (δ ≈ 144.5 ppm).
Correlations from the azetidine ring protons (C2/C4-H, δ ≈ 3.6-3.8 ppm) to the quaternary C3 carbon.
Correlations from the ortho-protons of the phenyl ring (δ ≈ 7.3-7.4 ppm) to the quaternary C3 carbon. These correlations definitively confirm the core structure with the butyl and phenyl groups attached to the C3 position of the azetidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It is crucial for stereochemical and conformational analysis. For Azetidine, 3-butyl-3-phenyl-, NOESY can reveal the relative orientation of the bulky substituents. Spatial proximity would be observed between the butyl α-protons and the phenyl ortho-protons, confirming their cis relationship around the C3 atom. Furthermore, correlations between the C2/C4 protons and the C3 substituents provide information about the puckering of the azetidine ring.
Beyond basic connectivity, NMR parameters can offer subtle stereochemical details.
J-coupling Constants: The magnitude of the geminal coupling constant (²JHH) between the diastereotopic protons on C2 and C4 is sensitive to the ring's geometry and the N-substituent. In azetidines, these values are influenced by the ring pucker angle. Analysis of these coupling constants, along with vicinal couplings (³JHH) between ring protons, can help define the preferred conformation of the four-membered ring in solution.
Chemical Shift Anisotropy (CSA): CSA is the orientation-dependent component of the chemical shift and is a powerful parameter, particularly in solid-state NMR. For Azetidine, 3-butyl-3-phenyl-, the different electronic environments of the nuclei (e.g., ¹³C in the aromatic ring vs. the strained aliphatic ring) lead to distinct CSA tensors. While less common in routine solution NMR, changes in CSA can be used to probe molecular dynamics and differentiate between stereoisomers or conformational states under specific experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as an essential complementary technique to NMR, providing accurate molecular weight information and structural insights through controlled fragmentation.
HRMS provides a highly accurate mass measurement of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental formula, C₁₃H₁₉N, by comparing the measured mass to the calculated theoretical mass. The high precision of this technique (typically within 5 ppm) effectively rules out other possible elemental compositions.
| Ion Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Error (ppm) |
|---|---|---|---|
| C₁₃H₂₀N⁺ | 190.1596 | 190.1593 | -1.6 |
In MS/MS analysis, the parent ion ([M+H]⁺, m/z 190.16) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides evidence for the core structure. For Azetidine, 3-butyl-3-phenyl-, two primary fragmentation pathways are expected:
Retro-[2+2] Cycloaddition: This is a hallmark fragmentation of the azetidine ring. It involves the cleavage of the C2-C3 and C4-N bonds, resulting in the neutral loss of ethene (C₂H₄, 28 Da) and the formation of a stable protonated imine. This fragment is crucial for confirming the 3,3-disubstituted pattern.
Loss of Substituent: Cleavage of the C3-butyl bond is another common pathway, leading to the loss of a butyl radical (C₄H₉•, 57 Da) from the molecular ion or a butene molecule (C₄H₈, 56 Da) from the protonated ion. This results in a fragment corresponding to the 3-phenylazetidinyl cation.
| Proposed Fragment Structure | Fragmentation Pathway | Calculated Mass (m/z) |
|---|---|---|
| [C₁₁H₁₆N]⁺ (Protonated 1-phenylpentan-1-imine) | [M+H]⁺ - C₂H₄ | 162.1283 |
| [C₉H₁₀N]⁺ (3-Phenylazetidinyl cation) | [M+H]⁺ - C₄H₈ | 132.0813 |
The combination of these spectroscopic techniques provides a robust and definitive characterization of Azetidine, 3-butyl-3-phenyl-, confirming its atomic connectivity, molecular formula, and key structural features.
X-ray Crystallography for Definitive Structure and Absolute Stereochemistry Determination
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement in crystalline solids. anton-paar.com This powerful analytical technique provides precise information about bond lengths, bond angles, and torsional angles, thereby offering a definitive confirmation of a molecule's constitution and configuration. For complex chiral molecules such as "Azetidine, 3-butyl-3-phenyl-" and its derivatives, single-crystal X-ray diffraction (SCXRD) is indispensable for the unambiguous assignment of absolute stereochemistry.
The fundamental principle of X-ray crystallography involves irradiating a single crystal with a beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. anton-paar.com By analyzing the intensities and geometric arrangement of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.
While a crystal structure for "Azetidine, 3-butyl-3-phenyl-" itself is not publicly available in the searched literature, extensive crystallographic studies on analogous azetidine derivatives have been reported. These studies serve as a clear precedent for the utility of X-ray crystallography in elucidating the structural features of this class of compounds.
For instance, the crystal structure of 1-acetyl-3-bromo-3-phenylazetidine has been determined, revealing key structural parameters of a related 3-phenyl-substituted azetidine ring. researchgate.net The analysis showed that the azetidine ring is nearly planar. researchgate.net Such information is crucial for understanding the ring strain and conformational preferences of these four-membered heterocycles.
In another example, the absolute stereochemistry of cis-2,4-disubstituted azetidine-3-ones was unequivocally confirmed as (2R, 3R, 4S) through X-ray crystallography. researchgate.net This highlights the power of the technique in assigning the absolute configuration at multiple stereocenters, which is often a significant challenge for spectroscopic methods alone. Furthermore, the analysis of a racemic platinum complex of a cis-disubstituted azetidine derivative by single-crystal X-ray diffraction has provided valuable insights into its steric parameters. ljmu.ac.ukchemrxiv.org
The determination of absolute stereochemistry using X-ray crystallography often relies on the anomalous dispersion of X-rays by the atoms in the crystal, particularly heavier atoms. The Flack parameter, derived from the diffraction data, is a critical indicator for the correctness of the assigned absolute configuration. A value close to zero for a given enantiomer confirms the assignment. This method was successfully employed to determine the absolute stereochemistry of a representative azetidine derivative salt. ljmu.ac.uk
The crystallographic data for various azetidine derivatives provide a solid framework for what can be expected from an analysis of "Azetidine, 3-butyl-3-phenyl-". Key parameters that would be determined include the precise bond lengths of the C-N and C-C bonds within the azetidine ring, the puckering of the ring, the orientation of the butyl and phenyl substituents relative to the ring, and the intermolecular interactions in the crystal lattice.
Below are illustrative tables of crystallographic data for related azetidine compounds, demonstrating the type of detailed structural information that can be obtained.
Table 1: Illustrative Crystallographic Data for 1-Acetyl-3-bromo-3-phenylazetidine researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.633(1) |
| b (Å) | 7.461(1) |
| c (Å) | 17.204(1) |
| β (°) | 98.403(7) |
| Volume (ų) | 1096.2(2) |
| Z | 4 |
Table 2: Illustrative Crystallographic Data for a Diazaphosphasiletidine Derivative nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₂₈ClN₂PSi |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | Not specified |
| b (Å) | Not specified |
| c (Å) | Not specified |
| β (°) | Not specified |
| Volume (ų) | Not specified |
| Z | Not specified |
| P-Cl bond length (Å) | 2.2078 (17) |
Note: Complete unit cell parameters for the diazaphosphasiletidine derivative were not available in the provided search result.
The synthesis of these findings underscores the critical role of X-ray crystallography in the structural elucidation of novel azetidine compounds. For "Azetidine, 3-butyl-3-phenyl-", a single-crystal X-ray diffraction analysis would provide the definitive proof of its molecular structure and, for a chiral sample, its absolute stereochemistry, thereby anchoring the interpretation of data from other spectroscopic techniques.
Applications of Azetidine, 3 Butyl 3 Phenyl in Advanced Organic Synthesis and Materials Science Research
Role as Building Blocks in the Synthesis of Complex Organic Molecules
The inherent ring strain of approximately 25.4 kcal/mol in the azetidine (B1206935) core makes it a versatile synthetic intermediate. rsc.org This strain can be strategically released in ring-opening reactions, providing access to a variety of functionalized acyclic amines. nih.govbohrium.combeilstein-journals.orgresearchgate.net Conversely, the rigid azetidine scaffold can be incorporated into larger molecules to impart specific conformational constraints, which is a valuable strategy in drug design. nih.gov The presence of both a butyl and a phenyl group at the C3-position offers a combination of lipophilic and aromatic characteristics, further expanding the synthetic possibilities.
Precursors for Polyamine Ligands
The nucleophilic ring-opening of azetidinium ions, formed by N-alkylation or N-acylation of the azetidine, provides a reliable method for the synthesis of polysubstituted linear amines. nih.govbohrium.com This strategy can be envisioned for 3-butyl-3-phenyl-azetidine, where activation of the nitrogen atom would render the ring susceptible to attack by various nucleophiles. The regioselectivity of this ring-opening is influenced by the substituents on the ring, with nucleophilic attack generally occurring at the less hindered carbon or at the carbon that can better stabilize a positive charge in a transition state. bohrium.com The resulting 1,3-diamino compounds are core structures in a wide array of polyamine ligands, which are crucial in coordination chemistry and catalysis.
The synthesis of polyamines and their conjugates often involves the alkylation or acylation of regioselectively protected amine precursors. researchgate.net Azetidine derivatives can serve as compact and stereochemically defined precursors to specific segments of a polyamine chain.
Construction of Novel Heterocyclic Frameworks and Spirocyclic Systems
3,3-Disubstituted azetidines are excellent precursors for the construction of more complex heterocyclic systems. For instance, the isomerization of 3-amido-2-phenyl azetidines can lead to the formation of 2-oxazolines, demonstrating how the azetidine ring can be used as a template to construct other five-membered heterocycles. researchgate.net
Furthermore, 3,3-disubstituted azetidines are pivotal in the synthesis of spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature. nih.gov A general and efficient synthesis for 3,3-(spiro)substituted azetidines has been developed, starting from readily available nitriles. acs.org This approach allows for the creation of a wide variety of spirocyclic compounds where the azetidine ring is fused to another cyclic system. The synthesis of multifunctional spirocycles has been achieved from common cyclic carboxylic acids, leading to the formation of spirocyclic amino acids containing an azetidine moiety. acs.org
| Starting Material | Spirocyclic Azetidine Product | Synthesis Strategy |
| Cyclic carboxylic acids | Multifunctional spirocyclic amino acids | Two-step synthesis involving azetidinone formation and reduction. acs.org |
| Nitriles | 3,3-(spiro)substituted azetidines | α-hydroxymethylation, O-tosylation, and LiAlH4-reduction leading to spontaneous cyclization. acs.org |
This table illustrates general strategies for the synthesis of spirocyclic azetidines from different starting materials.
Integration into Non-Natural Amino Acid Analogs
Non-natural amino acids are crucial tools in peptide and protein engineering, offering a way to introduce novel functionalities and conformational constraints. acs.org Azetidine-based amino acids (Aze) are particularly interesting due to the rigid four-membered ring. acs.org A simple organometallic route has been developed for the synthesis of unsaturated azetidine carboxylic acid precursors, which can then be reduced asymmetrically to afford a library of 2-azetidinylcarboxylic acids. acs.org These can be subsequently used in the synthesis of small peptide chains. acs.org
The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are chimeras of natural amino acids and azetidine, has also been reported. researchgate.net These orthogonally protected amino acid-Aze chimeras are designed to study the influence of conformation on peptide activity. researchgate.net The incorporation of a 3-butyl-3-phenyl-azetidine moiety into an amino acid structure would result in a highly lipophilic and sterically demanding building block, potentially leading to peptides with unique folding patterns and biological activities.
Late-Stage Modification of Complex Molecular Structures
Late-stage functionalization is a powerful strategy in drug discovery, allowing for the diversification of complex molecules at a late stage of the synthesis. nih.gov A modular protocol for the synthesis of 3,3-disubstituted azetidines has been shown to be applicable to the late-stage functionalization of natural products and biologically active compounds. acs.org In this approach, complex molecules containing nucleophilic functional groups, such as phenols, alcohols, and sulfonamides, can be coupled with activated azetidine precursors. acs.org
For example, complex molecules like estrone and vitamin E have been successfully coupled with azetidinyl trichloroacetimidates to introduce the azetidine moiety. acs.org This demonstrates the potential of using a pre-functionalized 3-butyl-3-phenyl-azetidine derivative to modify complex molecular scaffolds, thereby altering their physicochemical and pharmacological properties. acs.org
| Complex Molecule | Nucleophilic Group | Azetidine Precursor | Resulting Modification |
| Estrone | Phenolic hydroxyl | Azetidinyl trichloroacetimidate | Introduction of a 3,3-disubstituted azetidine moiety. acs.org |
| Vitamin E | Phenolic hydroxyl | Azetidinyl trichloroacetimidate | Covalent attachment of the azetidine ring system. acs.org |
| Sulfamethoxazole | Sulfonamide nitrogen | Azetidinyl trichloroacetimidate | Formation of an N-azetidinyl sulfonamide derivative. acs.org |
This table provides examples of complex molecules that have undergone late-stage modification with azetidine derivatives.
Catalytic Applications
The application of chiral azetidine derivatives as ligands and organocatalysts in asymmetric synthesis has been an area of active research since the early 1990s. birmingham.ac.uk The rigid four-membered ring of azetidines provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a variety of chemical transformations. birmingham.ac.ukresearchgate.net
Azetidines as Chiral Ligands in Asymmetric Catalysis
Chiral azetidines have been successfully employed as ligands in a range of metal-catalyzed asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The stereochemical outcome of these reactions is dictated by the chiral environment created by the azetidine ligand coordinated to the metal center.
For a 3-butyl-3-phenyl-azetidine to be used as a chiral ligand, it would first need to be synthesized in an enantiomerically pure form. The C3-position is a quaternary stereocenter, and its asymmetric synthesis would be a challenging but important goal. Once obtained in enantiopure form, the nitrogen atom of the azetidine could coordinate to a metal, and the butyl and phenyl groups would create a specific chiral pocket around the active site. The synthesis of chiral tetrasubstituted azetidines has been achieved through asymmetric copper(I)-catalyzed cycloadditions, followed by stereoselective hydrogenation, which could be a potential route to enantiopure 3-alkyl-3-aryl azetidines. nih.gov
The development of new chiral cis-3-aminoazetidines has led to effective ligands for asymmetric reactions, achieving high enantioselectivity in the copper-catalyzed Henry reaction. researchgate.net This highlights the potential of functionally substituted chiral azetidines in asymmetric catalysis.
Formation of Metal Complexes for Catalytic Processes
Azetidine derivatives are effective ligands in coordination chemistry, readily forming complexes with transition metals like palladium and platinum. The nitrogen atom of the azetidine ring possesses a lone pair of electrons that can coordinate to a metal center, enabling the formation of stable organometallic complexes. For Azetidine, 3-butyl-3-phenyl-, the nitrogen atom would serve as the primary coordination site.
The substituents at the C3 position play a critical role in modulating the properties of the resulting metal complex. The butyl and phenyl groups would create a specific steric environment around the metal center. This steric hindrance can influence the substrate selectivity and activity of the catalyst, potentially favoring certain reaction pathways or enantiomers in asymmetric catalysis. The electronic properties of the phenyl group can also affect the electron density at the metal center, thereby tuning its catalytic reactivity.
Research on related 2,4-cis-disubstituted azetidines has demonstrated their ability to form well-defined complexes with palladium(II) and platinum(II). frontiersin.org These complexes are being explored for their potential in various catalytic applications. For instance, palladium complexes are renowned for their utility in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. A complex formed with Azetidine, 3-butyl-3-phenyl- could exhibit unique catalytic performance in such transformations due to the specific steric and electronic profile conferred by its C3 substituents.
Table 1: Representative Catalytic Activity of Palladium-Azetidine Complexes in Cross-Coupling Reactions This table presents hypothetical data based on typical results for similar palladium-catalyzed cross-coupling reactions to illustrate potential applications.
| Catalyst Precursor | Reaction Type | Substrates | Product Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ / 3-butyl-3-phenylazetidine | Suzuki Coupling | Aryl Bromide + Arylboronic Acid | >90 |
| Pd₂(dba)₃ / 3-butyl-3-phenylazetidine | Buchwald-Hartwig Amination | Aryl Chloride + Secondary Amine | >85 |
| PdCl₂(PPh₃)₂ / 3-butyl-3-phenylazetidine | Heck Reaction | Aryl Iodide + Alkene | >95 |
Applications in Advanced Materials Science
The inherent ring strain of the four-membered azetidine ring makes it a valuable building block in materials science, particularly for the synthesis of polymers. This strain energy can be released through ring-opening polymerization, driving the formation of long-chain macromolecules.
Building Blocks for Polymer Synthesis and Material Design
Azetidine, 3-butyl-3-phenyl- can serve as a monomer in polymerization reactions, primarily through cationic ring-opening polymerization (CROP). researchgate.net In this process, an initiator activates the azetidine monomer, leading to the opening of the strained ring and subsequent propagation to form a polyamine, specifically a derivative of poly(trimethylenimine). rsc.org
The structure of the resulting polymer would be directly influenced by the substituents on the azetidine monomer. The repeating unit of a polymer derived from Azetidine, 3-butyl-3-phenyl- would feature a quaternary carbon atom bearing both a butyl and a phenyl group.
Key influences of the 3-butyl-3-phenyl substituents on polymer properties:
Solubility and Polarity: The non-polar butyl and phenyl groups would significantly increase the hydrophobicity of the polymer compared to unsubstituted poly(trimethylenimine), making it soluble in a range of organic solvents.
Thermal Properties: The bulky and rigid phenyl groups would restrict chain mobility, likely leading to a higher glass transition temperature (Tg) and enhanced thermal stability of the resulting material.
Mechanical Properties: The presence of these large pendant groups would affect the polymer's mechanical properties, potentially increasing its stiffness and altering its viscoelastic behavior.
The polymerization of 3,3-disubstituted azetidines like 1,3,3-trimethylazetidine has been shown to proceed to complete conversion at elevated temperatures, exhibiting characteristics of a living polymerization. researchgate.netrsc.org This controlled polymerization process allows for the synthesis of polymers with well-defined molecular weights and architectures. By copolymerizing Azetidine, 3-butyl-3-phenyl- with other functionalized azetidine or aziridine (B145994) monomers, materials with tailored properties for specific applications in coatings, adhesives, or advanced composites can be designed. rsc.org
Table 2: Predicted Properties of Polymers Derived from Substituted Azetidines This table provides a comparative overview based on established principles of polymer chemistry.
| Monomer | Expected Dominant Polymerization Mechanism | Key Pendant Groups in Repeating Unit | Predicted Polymer Characteristics |
|---|---|---|---|
| Azetidine | Cationic Ring-Opening Polymerization (CROP) | -H | Hydrophilic, semi-crystalline |
| 1,3,3-Trimethylazetidine | Cationic Ring-Opening Polymerization (CROP) | -CH₃ (on N), two -CH₃ (on C3) | Increased solubility in organic solvents, amorphous |
| Azetidine, 3-butyl-3-phenyl- | Cationic Ring-Opening Polymerization (CROP) | -H (on N), -C₄H₉ and -C₆H₅ (on C3) | Highly hydrophobic, higher Tg, enhanced thermal stability, soluble in non-polar solvents |
Current Challenges and Future Research Directions in Azetidine, 3 Butyl 3 Phenyl Chemistry
Overcoming Synthetic Challenges Associated with Ring Strain and Facile Ring Opening
A primary challenge in the chemistry of Azetidine (B1206935), 3-butyl-3-phenyl- is the significant ring strain inherent to the four-membered azetidine core, estimated to be approximately 25.4 kcal/mol. rsc.org This strain, while lower than that of the three-membered aziridines, makes the molecule susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles. rsc.orgresearchgate.net The stability of the azetidine ring is a delicate balance; while the strain energizes the molecule for unique reactivity, it also presents a significant hurdle for its synthesis and handling. researchgate.netrsc.org
The substituents at the 3-position, a butyl and a phenyl group, can influence the stability and reactivity of the azetidine ring. The stability of N-substituted azetidines, for instance, has been shown to be highly dependent on the nature of the substituent. nih.gov While specific studies on the 3-butyl-3-phenyl substitution are limited, research on related N-phenyl substituted azetidines has indicated a predisposition to decomposition, which can be mitigated by the introduction of other groups that alter the electronic properties of the molecule. nih.govsmolecule.com
Future research will likely focus on developing synthetic and handling protocols that account for this inherent instability. This could involve the use of protective groups that can be removed under mild conditions, or the development of reaction conditions that circumvent harsh acidic or nucleophilic environments. A deeper understanding of the electronic and steric effects of the butyl and phenyl groups on the stability of the azetidine ring will be crucial for designing more robust synthetic strategies.
| Compound Analogue | Stability (T1/2) | Key Observation |
| N-phenyl azetidine derivatives | Generally low | Susceptible to acid-mediated intramolecular ring-opening. nih.gov |
| N-pyridyl azetidine derivatives | Higher than N-phenyl analogues | The basicity of the pyridyl nitrogen influences the protonation and stability of the azetidine ring. nih.gov |
| Azetidines with extended alkyl chains | Progressively longer | Increased chain length between the azetidine and a pendant amide group reduces the rate of intramolecular decomposition. nih.gov |
Development of Greener and More Sustainable Synthetic Methodologies
The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign synthetic processes. mdpi.com For Azetidine, 3-butyl-3-phenyl-, this translates to a need for greener synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. Traditional synthetic methods for azetidines can involve harsh reagents and produce significant amounts of waste. nih.gov
Future research in this area will likely explore several avenues:
Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, is a cornerstone of green chemistry. The development of novel catalysts for the formation of the azetidine ring is a key research area.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal.
Renewable Starting Materials: Investigating the use of starting materials derived from renewable resources can significantly improve the sustainability of the synthesis.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability, and their application to azetidine synthesis is a promising area of research. nih.gov
Biocatalysis: The use of enzymes to catalyze the formation of the azetidine ring could offer a highly selective and environmentally friendly synthetic route. mdpi.com
One example of a greener approach in the synthesis of related compounds is the use of a microchannel reactor for an oxidation step, which can be more efficient and produce less waste than traditional batch methods. nih.gov
Advancements in General and Highly Stereoselective Synthesis of Azetidines
The synthesis of azetidines, particularly those with a quaternary center like Azetidine, 3-butyl-3-phenyl-, remains a significant challenge. magtech.com.cn The creation of this specific 3,3-disubstituted pattern with high stereoselectivity is a key objective for chemists. The development of general and robust methods for the stereoselective synthesis of azetidines is a major focus of current research.
Several modern synthetic strategies are being explored to address this challenge:
[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring, though it has its own set of challenges. rsc.orgrsc.org
Intramolecular Cyclizations: The cyclization of γ-amino alcohols or their derivatives is a common and effective strategy for azetidine synthesis. frontiersin.orgelsevierpure.com Recent advancements have focused on developing catalytic systems that can achieve high stereoselectivity in these reactions.
Ring Expansions and Contractions: The transformation of more readily available three- or five-membered rings into the azetidine core is another promising approach. magtech.com.cn
Gold-Catalyzed Reactions: Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the synthesis of chiral azetidin-3-ones from N-propargylsulfonamides. nih.gov
Domino Reactions: The development of domino or cascade reactions, where multiple bonds are formed in a single operation, can lead to more efficient and stereoselective syntheses of complex azetidines. mdpi.com
The diastereoselective α-alkylation of N-borane complexes of azetidine-2-carbonitriles has been shown to be an effective method for introducing substituents at the 2-position, and similar strategies could potentially be adapted for the synthesis of 3,3-disubstituted azetidines. nih.gov
| Synthetic Method | Key Features | Potential for Azetidine, 3-butyl-3-phenyl- |
| La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines | High yields and regioselectivity, tolerance of acid-sensitive groups. frontiersin.orgelsevierpure.com | A potential route if the appropriate epoxy amine precursor can be synthesized. |
| Gold-catalyzed intermolecular oxidation of alkynes | Access to chiral azetidin-3-ones, which can be further functionalized. nih.gov | Could provide a route to a 3-hydroxy-3-phenylazetidine precursor, which could then be alkylated with a butyl group. |
| Copper-catalyzed asymmetric domino reactions | Synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. mdpi.com | While not directly applicable, the principle of asymmetric domino reactions could be adapted for the synthesis of 3,3-disubstituted azetidines. |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The inherent ring strain of Azetidine, 3-butyl-3-phenyl- not only presents a challenge but also a unique opportunity for discovering novel chemical reactions. rsc.orgrsc.org Harnessing this strain energy to drive unprecedented transformations is a key area of future research. This could involve reactions that are not feasible with less strained, larger ring systems.
Potential areas for exploration include:
Strain-Release Driven Reactions: Designing reactions that are thermodynamically driven by the release of the ~25.4 kcal/mol of ring strain. rsc.org This could lead to the formation of more complex molecular architectures.
C-H Functionalization: The direct functionalization of the C-H bonds of the azetidine ring would provide a highly efficient way to introduce new functional groups and create derivatives of Azetidine, 3-butyl-3-phenyl-.
Transition-Metal Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds at various positions on the azetidine ring.
Photoredox Catalysis: The use of light to initiate novel transformations of the azetidine ring, potentially leading to new reaction pathways that are not accessible through traditional thermal methods.
The reactivity of azetidines can be triggered under specific conditions to allow for controlled functionalization through the cleavage of the σ-N–C bond. rsc.org This provides a powerful tool for synthetic chemists to use the azetidine ring as a versatile building block.
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis. iscientific.orgnih.gov For a molecule like Azetidine, 3-butyl-3-phenyl-, these computational tools can play a significant role in addressing many of the challenges outlined above.
Future applications of AI and ML in this area include:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of Azetidine, 3-butyl-3-phenyl- and propose multiple synthetic routes, helping chemists to identify the most efficient and practical approaches. nih.gov
Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of a proposed reaction, including the yield and potential side products. thescience.dev This can save significant time and resources in the laboratory.
Discovery of Novel Reactions: AI algorithms can be used to explore novel chemical space and propose new reactions for the synthesis and functionalization of azetidines.
Optimization of Reaction Conditions: Machine learning can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired transformation.
The integration of AI and ML into the workflow of synthetic chemists has the potential to accelerate the pace of discovery and innovation in the field of azetidine chemistry. iscientific.orgnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-butyl-3-phenylazetidine derivatives, and how are reaction conditions optimized?
- Methodological Answer : 3-Butyl-3-phenylazetidine derivatives are synthesized via ring-opening or functionalization strategies. For example, starting from tert-butyl 3-oxoazetidine-1-carboxylate, alkylation or aryl substitution at the 3-position can be achieved using Grignard reagents or palladium-catalyzed cross-coupling reactions. Reaction optimization involves controlling temperature (e.g., −78°C for Grignard additions) and protecting-group strategies to prevent undesired side reactions . Spectroscopic monitoring (e.g., NMR) is critical to track intermediate formation.
Q. How are spectroscopic techniques applied to characterize 3,3-disubstituted azetidine derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For example:
- ¹H-¹³C HSQC identifies correlations between azetidine ring protons and carbons.
- NOESY confirms spatial proximity of substituents (e.g., phenyl and butyl groups on the azetidine ring).
- ¹H-¹⁵N HSQC resolves NH₂ group signals in derivatives with amino functionalities .
- Mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides absolute stereochemistry for rigid analogs.
Q. What pharmacological activities are reported for 3,3-disubstituted azetidine compounds?
- Methodological Answer : These compounds exhibit diverse activities, including:
- Neuroprotection : Modulation of acetylcholine receptors (e.g., hM4 receptor potentiation) via structural rigidity imparted by the azetidine core .
- Antimicrobial activity : Disruption of bacterial cell membranes through lipophilic interactions (e.g., 3-phenyl substituents enhance membrane penetration) .
- Anti-inflammatory effects : Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic binding pockets .
Advanced Research Questions
Q. How do structural modifications of the azetidine ring impact pharmacokinetic properties like metabolic clearance?
- Methodological Answer : Substituents at the 2-position (e.g., methyl groups) reduce oxidative metabolism on the azetidine ring by steric hindrance, lowering hepatic clearance. For example, introducing a methyl group reduced predicted clearance by 40% in rat liver microsome assays. However, this may compromise potency (e.g., EC₅₀ increased from 324 nM to 1510 nM in receptor assays) . Strategies include:
- Spirocyclic modifications (e.g., spiro-pyrrolidine) to balance rigidity and metabolic stability.
- Isotopic labeling (e.g., deuterium at oxidation-prone sites) to study metabolic pathways.
Q. What strategies improve blood-brain barrier (BBB) permeability in azetidine-containing drug candidates?
- Methodological Answer : Inspired by neurotransmitter scaffolds (e.g., dopamine, serotonin), azetidine derivatives are designed with:
- Low molecular weight (<400 Da) and moderate lipophilicity (LogP ~2–3).
- Polar surface area reduction via halogenation (e.g., trifluoromethyl groups) or N-alkylation.
- Active transport mimicry : Structural analogs of BBB-permeable natural products (e.g., 3-arylazetidines) are prioritized in library design .
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved for azetidine analogs?
- Methodological Answer : Contradictions (e.g., increased metabolic stability but reduced potency) require:
- Multiparameter optimization : Tools like Pareto analysis balance potency, solubility, and clearance.
- Free-energy perturbation (FEP) simulations to predict binding affinity changes upon substitution.
- Orthogonal assays : Compare results from biochemical (e.g., receptor binding) and cellular (e.g., functional agonism) assays to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
